4,5-Diphenyl-2-imidazolethiol

Catalog No.
S667952
CAS No.
2349-58-8
M.F
C15H12N2S
M. Wt
252.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Diphenyl-2-imidazolethiol

CAS Number

2349-58-8

Product Name

4,5-Diphenyl-2-imidazolethiol

IUPAC Name

4,5-diphenyl-1,3-dihydroimidazole-2-thione

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

InChI

InChI=1S/C15H12N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18)

InChI Key

GMTAWLUJHGIUPU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)S)C3=CC=CC=C3

Medicinal Chemistry:

  • Antimicrobial activity: Studies have shown that 4,5-diphenyl-2-imidazolethiol exhibits antibacterial and antifungal properties. Research suggests it may act by disrupting the cell membrane of microorganisms, leading to cell death [].
  • Anticancer properties: Some studies have explored the potential of 4,5-diphenyl-2-imidazolethiol derivatives as anticancer agents. These derivatives have shown promising results in inhibiting the growth of various cancer cell lines []. However, further research is needed to determine their efficacy and safety in vivo.

Coordination Chemistry:

  • Ligand for metal ions: 4,5-diphenyl-2-imidazolethiol can act as a ligand, forming complexes with various metal ions. These complexes exhibit interesting properties, including catalytic activity and potential applications in material science [].

Material Science:

  • Self-assembling molecules: Due to its specific functional groups, 4,5-diphenyl-2-imidazolethiol can self-assemble into ordered structures. This property makes it a potential candidate for developing new materials with unique properties, such as sensors or organic electronics [].

The origin of 4,5-Diphenyl-2-imidazolethiol is primarily through synthetic routes in research laboratories. Its significance lies in its potential applications, particularly as a corrosion inhibitor for metals [].


Molecular Structure Analysis

The key feature of the molecule is the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The thiol group (S-H) attached at position 2 provides a reactive site for potential interactions with other molecules. Additionally, the presence of two phenyl rings at positions 4 and 5 contributes to the overall hydrophobic character of the molecule [].


Chemical Reactions Analysis

Specific details regarding the synthesis of 4,5-Diphenyl-2-imidazolethiol are not readily available in scientific literature. However, the general synthesis of imidazole derivatives often involves cyclization reactions between diamines and carbonyl compounds [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 4,5-Diphenyl-2-imidazolethiol is limited. However, based on its structure, it is expected to be a solid at room temperature with a relatively high melting point due to the presence of aromatic rings. It might exhibit some solubility in organic solvents but likely be insoluble in water due to the hydrophobic nature of the phenyl rings [].

The primary focus of research on 4,5-Diphenyl-2-imidazolethiol has been on its potential as a corrosion inhibitor. The mechanism of inhibition likely involves the adsorption of the molecule onto the metal surface, forming a protective layer that hinders the interaction between the corrosive medium and the metal []. The thiol group might play a crucial role in this adsorption process.

XLogP3

3

Other CAS

2349-58-8

Dates

Modify: 2023-08-15

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